molecular formula C46H64N5O8PS B8114026 Biotin Phosphoramidite, configured for ABI

Biotin Phosphoramidite, configured for ABI

Cat. No.: B8114026
M. Wt: 878.1 g/mol
InChI Key: WSDQYLGSIUJJRU-ZMKGMYJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin Phosphoramidite is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as biotin-N-hydroxysuccinimide ester.

    Coupling Reaction: The activated biotin is then coupled with a phosphoramidite reagent under controlled conditions to form the biotin phosphoramidite compound.

    Purification: The resulting product is purified using techniques such as chromatography to remove any impurities and ensure high purity.

Industrial Production Methods: In industrial settings, the production of Biotin Phosphoramidite involves large-scale synthesis using automated synthesizers. These synthesizers are configured to handle the specific requirements of biotin phosphoramidite synthesis, ensuring high yield and consistency. The process is optimized for scalability and efficiency, with stringent quality control measures in place to maintain product integrity .

Chemical Reactions Analysis

Types of Reactions: Biotin Phosphoramidite undergoes several types of chemical reactions, including:

    Substitution Reactions: The primary reaction involves the substitution of the 5′ hydroxy group of the terminal nucleoside base with the biotin label.

    Coupling Reactions: The phosphoramidite group facilitates the coupling of biotin to the nucleoside base.

Common Reagents and Conditions:

    Reagents: Common reagents used in these reactions include acetonitrile, dimethoxytrityl chloride, and various phosphoramidite reagents.

    Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high coupling efficiency.

Major Products Formed: The major product formed from these reactions is the biotin-labeled oligonucleotide, which can be used in various molecular biology applications .

Mechanism of Action

Mechanism: Biotin Phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides during synthesis. The biotin label binds specifically to avidin and streptavidin proteins, allowing for the capture and detection of the labeled oligonucleotides .

Molecular Targets and Pathways: The primary molecular target of biotin-labeled oligonucleotides is the avidin or streptavidin protein. The binding interaction between biotin and these proteins is highly specific and strong, facilitating the capture and detection of the labeled oligonucleotides in various assays .

Comparison with Similar Compounds

Uniqueness: Biotin Phosphoramidite, configured for ABI, is unique in its configuration for ABI synthesizers, which ensures high coupling efficiency and compatibility with automated DNA synthesizers. The long, water-compatible linker arm provides maximum sensitivity and allows for efficient biotin labeling .

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N5O8PS/c1-34(2)51(35(3)4)60(58-27-12-25-47)59-32-31-57-30-29-56-28-26-48-43(52)16-11-10-15-42-44-41(33-61-42)50(45(53)49-44)46(36-13-8-7-9-14-36,37-17-21-39(54-5)22-18-37)38-19-23-40(55-6)24-20-38/h7-9,13-14,17-24,34-35,41-42,44H,10-12,15-16,26-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,60?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQYLGSIUJJRU-ZMKGMYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N5O8PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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